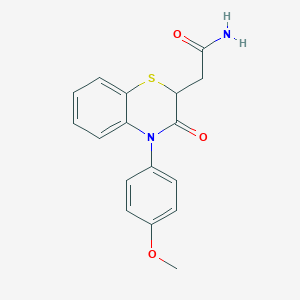

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPYNAFBMREEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

Crystallographic Analysis

Single-crystal X-ray diffraction of structurally analogous compounds reveals:

-

Dihedral Angles : 14.9°–45.8° between aromatic rings, indicating moderate conjugation.

-

Hydrogen Bonding : Intermolecular C—H⋯O interactions stabilize the crystal lattice.

Process Optimization Challenges

Byproduct Formation

Scalability Limitations

-

Solvent Volume : Large-scale reactions (>100 g) in acetone require extended reflux times (≥12 h) for comparable yields.

-

Alternative Solvents : Switching to N-methylpyrrolidone (NMP) reduces reaction time by 30% but complicates purification.

Green Chemistry Approaches

Emerging methodologies emphasize sustainability:

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been studied for its potential therapeutic effects. Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazine possess significant antimicrobial activity against various pathogens. For instance, the compound's structure suggests it may inhibit bacterial growth through mechanisms similar to other known benzothiazines .

Anti-inflammatory Properties

Research has shown that benzothiazine derivatives can modulate inflammatory pathways. The methoxy group in this compound may enhance its anti-inflammatory effects by influencing the interaction with biological targets involved in inflammation .

Pharmacological Applications

The pharmacological profile of this compound is still under investigation, but preliminary findings suggest several potential applications:

Cancer Research

Benzothiazine derivatives have been explored for their anticancer properties. The unique structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival .

Neurological Studies

Given the compound's structural similarity to other neuroactive agents, there is potential for its use in neurological studies. Research into benzothiazines has indicated possible effects on neurotransmitter systems, which could be relevant for conditions such as depression or anxiety .

Chemical Probes in Biological Studies

This compound can serve as a chemical probe to study biological processes due to its specific interactions with cellular targets. This application is crucial for understanding the mechanisms of action of similar compounds and for developing new therapeutic agents.

Target Identification

Using this compound as a probe can help identify and validate new biological targets for drug development. By observing its effects on cellular pathways, researchers can gain insights into the underlying mechanisms of diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of benzothiazine derivatives:

- Antimicrobial Efficacy : A study reported that a related benzothiazine compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those found in this compound could enhance efficacy against resistant strains .

- Anti-cancer Activity : Research published in Cancer Letters indicated that benzothiazine derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

- Neuropharmacology : In neurological assays, related compounds showed promise in modulating serotonin receptors, opening avenues for treating mood disorders .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide with similar compounds differing in substituents on the phenyl ring:

*Estimated based on analogous structures.

Electronic Effects

- Electron-donating groups (e.g., -OCH₃) : Enhance solubility via polar interactions and may stabilize charge-transfer complexes with biological targets .

- Electron-withdrawing groups (e.g., -CF₃, -Cl, -NO₂): Increase lipophilicity and membrane permeability but may reduce metabolic stability .

Steric Effects

- Para-substitutions (e.g., 4-CF₃, 4-OCH₃) : Align with 3D-QSAR models indicating bulky para/meta groups enhance antifungal activity by optimizing binding pocket interactions .

Antimicrobial and Antifungal Activity

- N-(4-Chlorophenyl) analog : Demonstrated moderate to high activity against E. coli, S. aureus, and C. albicans in benzothiazine derivatives .

- N-(4-Trifluoromethylphenyl) analog : Predicted superior antifungal activity due to enhanced hydrophobic interactions .

- The methoxy group may improve pharmacokinetics compared to halogenated analogs .

Structural Insights from 3D-QSAR Studies

A 3D-QSAR model (r² = 0.9172, q² = 0.8223) highlighted that:

- Steric descriptors (e.g., molecular shape) are critical for antifungal activity.

- Bulky para-substitutions (e.g., -CF₃) correlate with higher activity than smaller groups like -OCH₃ .

Biological Activity

N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 328.39 g/mol. Its structure features a benzothiazin core, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.39 g/mol |

| LogP | 2.2093 |

| Polar Surface Area | 72.333 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. A study found that benzothiazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function . The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, indicating a promising avenue for further research in oncology .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit certain enzymes or interact with cellular receptors, leading to downstream effects such as apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy. This compound was part of a group that showed significant inhibition against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

- Anticancer Research : In a study evaluating various benzothiazine derivatives for anticancer activity, this compound exhibited notable cytotoxic effects on human breast cancer cells (MCF7). The IC50 values indicated effective doses for inducing cell death compared to standard chemotherapeutic agents .

Q & A

Q. What are the key synthetic steps for preparing N-(4-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The synthesis typically involves:

- Coupling reactions between the benzothiazine core and the methoxyphenyl-acetamide moiety under nucleophilic or electrophilic conditions .

- Protecting group strategies (e.g., for amine or ketone functionalities) to prevent side reactions during intermediate steps .

- Purification via column chromatography or recrystallization to isolate the final product . Key reagents include chloroacetyl derivatives and catalysts like potassium carbonate in DMF, as seen in analogous syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (ESI-TOF or HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological activities are reported for structurally related compounds?

Analogous benzothiazine derivatives exhibit anti-inflammatory , anticancer , and antimicrobial activities. These are attributed to interactions with enzyme targets (e.g., cyclooxygenase-2) or DNA intercalation . However, empirical validation for the target compound is required.

Q. How is purity assessed during synthesis?

- HPLC with UV detection (λ = 254 nm) to quantify impurities .

- TLC using silica gel plates and solvent systems like ethyl acetate/hexane (1:1) for reaction monitoring .

- Melting point analysis to compare with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Gradual heating (e.g., 45–60°C) minimizes side reactions in amide bond formation .

- Catalyst screening : Triethylamine or DMAP may accelerate coupling steps .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay protocols (e.g., cell lines, IC50 measurement methods) .

- Structural verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .

- Metabolite profiling : Assess if degradation products (e.g., hydrolyzed amides) contribute to observed activity .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Derivatization : Synthesize analogs with modifications to the methoxyphenyl group (e.g., halogen substitution) or benzothiazine core (e.g., oxidation state changes) .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. What advanced computational methods predict target interactions?

- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Pharmacophore mapping : Identify critical functional groups (e.g., amide, methoxy) using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.